molecular formula C9H8FN3 B8774112 2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)pyridine

2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)pyridine

Cat. No. B8774112
M. Wt: 177.18 g/mol
InChI Key: XUNCFAXYDXSNKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)pyridine is a useful research compound. Its molecular formula is C9H8FN3 and its molecular weight is 177.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H8FN3

Molecular Weight

177.18 g/mol

IUPAC Name

2-fluoro-5-(1-methylpyrazol-4-yl)pyridine

InChI

InChI=1S/C9H8FN3/c1-13-6-8(5-12-13)7-2-3-9(10)11-4-7/h2-6H,1H3

InChI Key

XUNCFAXYDXSNKG-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CN=C(C=C2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 5-bromo-2-fluoropyridine (1.75 g, 9.94 mmol), 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (2.069 g, 9.94 mmol), Pd(PPh3)4 (1.149 g, 0.994 mmol) and K2CO3 (2.75 g, 19.89 mmol) in 1,4-dioxane (20 ml) was bubbled with argon for 10 min. The suspension was then stirred at 90° C. for 8 h. The mixture was filtered and the filtrate was diluted with EA, washed with water and brine. The organic phase was dried over anhydrous MgSO4, filtered and concentrated. The residue was recrystallized from MeOH to give the title compound as white solid (1.2 g, 61.3% yield). 1H-NMR (400 MHz, DMSO-d6) δ ppm 8.46 (s, 1H), 8.22 (s, 1H), 8.15 (dd, 1H), 7.93 (s, 1H), 7.18 (dd, 1H). LCMS (method B): [M+H]+=178, tR=1.80 min.
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
2.069 g
Type
reactant
Reaction Step One
Name
Quantity
2.75 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.149 g
Type
catalyst
Reaction Step One
Yield
61.3%

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